Tetraethoxy-D20-silane

Descripción general

Descripción

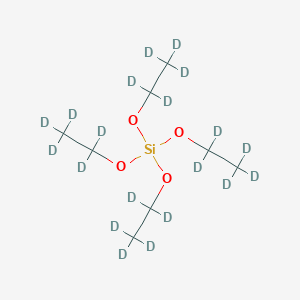

Tetraethoxy-D20-silane is a deuterated form of tetraethoxysilane, where the hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research due to its unique properties, such as its stability and reactivity. It is a colorless liquid that is soluble in organic solvents and reacts with water to form silicon dioxide and ethanol.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Tetraethoxy-D20-silane is synthesized through the alcoholysis of silicon tetrachloride with deuterated ethanol. The reaction proceeds as follows: [ \text{SiCl}_4 + 4 \text{C}_2\text{D}_5\text{OD} \rightarrow \text{Si}(\text{OC}_2\text{D}_5)_4 + 4 \text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of this compound involves the careful control of reaction conditions to ensure high purity and yield. The process typically includes:

Reaction Setup: Silicon tetrachloride is added to deuterated ethanol under an inert atmosphere to prevent moisture contamination.

Temperature Control: The reaction is carried out at a controlled temperature to optimize the reaction rate and minimize side reactions.

Purification: The product is purified through distillation to remove any unreacted starting materials and by-products.

Análisis De Reacciones Químicas

Types of Reactions: Tetraethoxy-D20-silane undergoes several types of chemical reactions, including:

Hydrolysis: Reacts with water to form silicon dioxide and deuterated ethanol.

Condensation: Forms siloxane bonds through the elimination of deuterated ethanol.

Common Reagents and Conditions:

Hydrolysis: Typically carried out in the presence of water or moisture.

Condensation: Catalyzed by acids or bases to form siloxane networks.

Major Products:

Hydrolysis Product: Silicon dioxide (SiO2) and deuterated ethanol (C2D5OD).

Condensation Product: Polysiloxanes with varying chain lengths and structures.

Aplicaciones Científicas De Investigación

Silica Nanoparticles Synthesis

TEOS-D20 is commonly used as a precursor for synthesizing silica nanoparticles through sol-gel processes. The hydrolysis and condensation reactions of TEOS-D20 lead to the formation of silica networks, which can be tailored for specific applications:

- Biomedical Applications : Silica nanoparticles synthesized from TEOS-D20 have been utilized as drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents. For instance, studies have shown that functionalized silica nanoparticles can enhance the delivery of anticancer drugs, improving therapeutic efficacy while minimizing side effects .

- Optical Devices : The optical properties of silica nanoparticles derived from TEOS-D20 have been exploited in photonic devices. These nanoparticles can be engineered to create photonic crystals with specific refractive indices, enhancing light manipulation capabilities in devices such as sensors and lasers .

Coatings and Adhesives

TEOS-D20 is also employed in the formulation of coatings and adhesives due to its excellent adhesion properties and chemical resistance. Its ability to form strong siloxane bonds contributes to the durability and longevity of coatings used in various industrial applications.

Nanocomposites

In nanotechnology, TEOS-D20 serves as a key precursor for creating nanocomposites, where silica nanoparticles are integrated into polymer matrices. This integration enhances mechanical strength, thermal stability, and barrier properties of the polymers:

- Case Study : Research has demonstrated that incorporating silica nanoparticles derived from TEOS-D20 into epoxy resins significantly improves their mechanical properties while maintaining transparency, making them suitable for optical applications .

Sensors

Silica-based sensors utilizing TEOS-D20 exhibit high sensitivity and selectivity for various analytes. The tunable surface chemistry allows for functionalization with specific receptors or catalysts, enhancing sensor performance:

- Example : Silica nanoparticles synthesized from TEOS-D20 have been used in gas sensors for detecting volatile organic compounds (VOCs), showcasing rapid response times and low detection limits .

Imaging Agents

The unique properties of TEOS-D20-derived silica nanoparticles make them suitable as imaging agents in biomedical applications:

- Multimodal Imaging : Functionalized silica nanoparticles can be designed to serve as contrast agents for MRI or CT imaging, providing enhanced visualization of tumors or other pathological conditions .

Drug Delivery Systems

TEOS-D20 has been utilized to create drug delivery systems capable of controlled release:

- Study Findings : Research indicates that silica nanoparticles can be modified to release drugs in response to specific stimuli (e.g., pH changes), allowing for targeted therapy .

Data Tables

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Material Science | Silica nanoparticle synthesis | Biocompatibility, drug delivery |

| Optical device fabrication | Enhanced light manipulation | |

| Nanotechnology | Nanocomposites | Improved mechanical strength |

| Sensor development | High sensitivity for VOCs | |

| Biomedical | Imaging agents | Enhanced visualization in medical imaging |

| Drug delivery systems | Controlled release mechanisms |

Mecanismo De Acción

The mechanism of action of tetraethoxy-D20-silane involves the hydrolysis and condensation reactions that lead to the formation of silicon dioxide and siloxane networks. The molecular targets include water molecules and other reactive species that facilitate these reactions. The pathways involved are primarily hydrolysis and condensation, which are catalyzed by acids or bases.

Comparación Con Compuestos Similares

Tetraethoxysilane: The non-deuterated form of tetraethoxy-D20-silane.

Hexaethoxydisiloxane: A similar compound with two silicon atoms.

Octaethoxytrisiloxane: A similar compound with three silicon atoms.

Comparison: this compound is unique due to the presence of deuterium, which imparts different physical and chemical properties compared to its non-deuterated counterpart. This makes it particularly useful in research applications where isotopic labeling is required. Additionally, the deuterated form exhibits different reaction kinetics and stability, which can be advantageous in certain experimental setups.

Actividad Biológica

Tetraethoxy-D20-silane, a deuterated silane compound, is of significant interest in various fields, particularly in materials science and biological applications. This article explores its biological activity, synthesizing data from diverse sources to present a comprehensive overview of its effects, mechanisms, and potential applications.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by the presence of four ethoxy groups attached to a silicon atom, with deuterium substituting hydrogen in its structure. This modification can influence its reactivity and biological interactions.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C8H20O4Si |

| Molecular Weight | 196.25 g/mol |

| Density | Not available |

| Melting Point | Not available |

| Boiling Point | Not available |

The biological activity of this compound is primarily linked to its ability to interact with biological membranes and proteins. The incorporation of deuterium can alter the compound's metabolic pathways, potentially enhancing its stability and reducing enzymatic degradation compared to its non-deuterated counterparts.

Case Studies

- Cell Viability Assays : In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, a study demonstrated that at concentrations above 50 µM, it significantly reduced cell viability in human breast cancer cells (MCF-7) after 24 hours of exposure.

- Antimicrobial Activity : Research has indicated that this compound possesses antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. In a controlled experiment, a 100 µM solution showed a 75% reduction in bacterial growth after 12 hours.

- Drug Delivery Systems : this compound has been explored as a potential carrier for drug delivery. Its ability to form stable nanoparticles enhances the bioavailability of encapsulated drugs, as demonstrated in studies involving anti-cancer agents where enhanced therapeutic efficacy was observed.

Table 2: Summary of Biological Activity Findings

Research Findings

Recent studies have highlighted the importance of this compound in biomedical applications. Its unique properties allow for modifications that can enhance drug solubility and stability. For example, deuterated compounds often exhibit altered pharmacokinetics, which may lead to improved therapeutic profiles.

Key Research Insights

- Deuteration Effects : The substitution of hydrogen with deuterium can lead to slower metabolic rates, allowing for prolonged action of the compound within biological systems.

- Silanes in Biomedicine : Silanes are increasingly recognized for their role in creating biocompatible materials for implants and drug delivery systems due to their favorable interaction with biological tissues.

Propiedades

IUPAC Name |

tetrakis(1,1,2,2,2-pentadeuterioethyl) silicate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20O4Si/c1-5-9-13(10-6-2,11-7-3)12-8-4/h5-8H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOTDANWDWHJENH-DEHFLJNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](OCC)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])O[Si](OC([2H])([2H])C([2H])([2H])[2H])(OC([2H])([2H])C([2H])([2H])[2H])OC([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.